molecular formula C10H15N5 B13527816 1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13527816
M. Wt: 205.26 g/mol
InChI Key: IGTGNODCERUYAW-UHFFFAOYSA-N
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Description

    1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a chemical compound with the following systematic name4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Its molecular formula is C₇H₉ClN₂O₂, and it has a molecular weight of 188.61 g/mol [][1].

    Physical Properties: It appears as colorless to pale yellow crystals or powder. It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohols but insoluble in water. The compound is stable under normal temperature and pressure [][1].

  • Preparation Methods

    • Synthetic Routes

      • The synthesis of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine involves the following steps:
        • React 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole.
        • Next, react 4-chloro-3-ethyl-1-methylpyrazole with methyl formate using p-toluenesulfonic acid as a catalyst to yield this compound [1][1].
    • Industrial Production Methods: : Information on large-scale industrial production methods is not widely available, but the compound can be synthesized in the laboratory using the above steps.

  • Chemical Reactions Analysis

      Reactivity and Common Reagents:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.

      Biology and Medicine:

  • Mechanism of Action

    • Specific information about the mechanism of action is not readily available. Further studies are required to understand how this compound exerts its effects.
    • It may interact with specific molecular targets or pathways, but these remain to be elucidated.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its uniqueness lies in its specific structure and functional groups.

    Remember that this compound’s research landscape may evolve over time, so staying updated with the latest scientific literature is essential for a comprehensive understanding

    Properties

    Molecular Formula

    C10H15N5

    Molecular Weight

    205.26 g/mol

    IUPAC Name

    1-[(5-ethyl-2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

    InChI

    InChI=1S/C10H15N5/c1-3-8-6-9(14(2)12-8)7-15-5-4-10(11)13-15/h4-6H,3,7H2,1-2H3,(H2,11,13)

    InChI Key

    IGTGNODCERUYAW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=NN(C(=C1)CN2C=CC(=N2)N)C

    Origin of Product

    United States

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